An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Styryl-3-pyridazinol
An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Styryl-3-pyridazinol
Abstract
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4] The incorporation of a styryl moiety can further enhance or modulate this biological activity, as styryl-containing compounds are also recognized for their diverse therapeutic potential.[5] This technical guide provides a comprehensive overview of the putative mechanism of action of 6-Styryl-3-pyridazinol, a molecule combining these two pharmacologically significant fragments. Due to the limited direct research on this specific compound, this document synthesizes information from studies on structurally related pyridazinone and styryl derivatives to propose a scientifically grounded, albeit hypothetical, mechanistic framework. We will delve into potential molecular targets, downstream signaling pathways, and provide detailed experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyridazinone derivatives.
Introduction: The Therapeutic Promise of the Pyridazinone Core
The pyridazinone ring system is considered a "privileged scaffold" in drug discovery, consistently appearing in molecules with significant biological activity.[3] Derivatives of 3(2H)-pyridazinone are known to interact with a variety of biological targets, leading to a broad range of therapeutic effects.[2][4] Notably, these compounds have been investigated for their roles as:
-
Anti-inflammatory agents: Modulating pathways involving cyclooxygenase (COX) enzymes, nuclear factor-kappa B (NF-κB), and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2][6][7][8]
-
Anticancer agents: Exhibiting cytotoxic effects through the inhibition of key cell cycle regulators such as cyclin-dependent kinase 2 (CDK2) and signaling pathways like the c-Jun N-terminal kinase (JNK1) pathway.[9][10]
-
Cardiovascular agents: Demonstrating positive inotropic and vasodilatory effects, often through the inhibition of phosphodiesterase III (PDEIII).[3]
-
Analgesics: Providing pain relief through mechanisms that can be independent of the opioid system.[11]
The styryl group, a vinylbenzene moiety, is also a common feature in biologically active compounds, including natural products like resveratrol. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often contributing to anti-inflammatory and antiproliferative activities.[5] The conjugation of a styryl group to the pyridazinone core in 6-Styryl-3-pyridazinol suggests a potential for synergistic or novel biological activities.
Proposed Mechanism of Action of 6-Styryl-3-pyridazinol
Based on the established pharmacology of related compounds, we propose that 6-Styryl-3-pyridazinol likely exerts its biological effects through a multi-targeted mechanism, primarily centered on the modulation of inflammatory and proliferative signaling pathways.
Primary Putative Target: Inhibition of Pro-Inflammatory Pathways
A significant body of evidence points to the anti-inflammatory potential of pyridazinone derivatives.[6][7][8] We hypothesize that 6-Styryl-3-pyridazinol may act as an inhibitor of key inflammatory mediators.
-
NF-κB Signaling: The NF-κB transcription factor is a master regulator of the inflammatory response. We propose that 6-Styryl-3-pyridazinol could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition could occur at various points in the pathway, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of NF-κB subunits.
Caption: Proposed inhibition of the NF-κB signaling pathway.
-
COX-2 Inhibition: Some pyridazinone derivatives are known to selectively inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[2] 6-Styryl-3-pyridazinol may share this property, which would contribute to its potential anti-inflammatory and analgesic effects.
Secondary Putative Target: Modulation of Cell Proliferation
The structural similarity of 6-Styryl-3-pyridazinol to known anticancer pyridazinones suggests a potential role in modulating cell growth and survival.
-
CDK2 Inhibition: Cyclin-dependent kinases are crucial for cell cycle progression. The inhibition of CDK2 by certain pyridazine derivatives leads to cell cycle arrest and apoptosis.[9] It is plausible that 6-Styryl-3-pyridazinol could bind to the ATP-binding pocket of CDK2, preventing its kinase activity and thereby halting cell proliferation.
Caption: Hypothetical inhibition of the Cyclin E/CDK2 complex.
Experimental Validation Protocols
To investigate the proposed mechanisms of action, a series of in vitro and cell-based assays are required.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of 6-Styryl-3-pyridazinol on purified enzymes.
| Parameter | COX-2 Inhibition Assay | CDK2/Cyclin E Kinase Assay |
| Enzyme Source | Recombinant human COX-2 | Recombinant human CDK2/Cyclin E |
| Substrate | Arachidonic Acid | Histone H1 |
| Detection Method | Colorimetric or Fluorometric Prostaglandin E2 detection | Radiometric (³²P-ATP) or Luminescence-based (ADP-Glo™) |
| Reference Inhibitor | Celecoxib | Roniciclib[9] |
| Data Output | IC₅₀ (concentration for 50% inhibition) | IC₅₀ |
Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.
-
Add recombinant human COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of 6-Styryl-3-pyridazinol or reference inhibitor to the wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and a fluorometric probe.
-
Incubate for 10 minutes at 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Cell-Based Assays
Objective: To evaluate the effect of 6-Styryl-3-pyridazinol on cellular signaling pathways and functions.
Protocol: NF-κB Reporter Assay
-
Culture THP-1 monocytes stably transfected with an NF-κB-luciferase reporter construct.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 6-Styryl-3-pyridazinol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.
-
Incubate for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using an MTS assay).
-
Determine the IC₅₀ for the inhibition of NF-κB activation.
Protocol: Cell Cycle Analysis
-
Culture a relevant cancer cell line (e.g., T-47D breast cancer cells).[9]
-
Treat the cells with 6-Styryl-3-pyridazinol at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for mechanistic validation.
Conclusion and Future Directions
The dual-scaffold nature of 6-Styryl-3-pyridazinol, combining the pharmacologically rich pyridazinone core with a styryl moiety, presents a compelling case for its investigation as a novel therapeutic agent. The proposed mechanisms of action, centering on the inhibition of pro-inflammatory and proliferative pathways, are grounded in extensive research on related chemical entities. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. Future research should also explore the compound's pharmacokinetic properties, in vivo efficacy in animal models of inflammation and cancer, and a broader profiling against a panel of kinases and other potential off-target interactions to fully elucidate its therapeutic potential and safety profile.
References
-
An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
- Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against huma.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- (PDF) Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Drug Delivery and Therapeutics.
- 6-STYRYL-3-PYRIDAZINOL — Chemical Substance Inform
-
Styrylpyrazoles: Properties, Synthesis and Transformations. MDPI. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
- Various Chemical and Biological Activities of Pyridazinone Deriv
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Publishing. [Link]
- Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. MDPI. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
- Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
- Overview on Emorfazone and Other Related 3(2H)
Sources
- 1. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
